molecular formula C32H28N2O3S B11657975 Methyl 5-benzyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Methyl 5-benzyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11657975
M. Wt: 520.6 g/mol
InChI Key: RXRVOKKEGZCYKR-UHFFFAOYSA-N
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Description

METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves several steps, including the formation of the thiophene ring and the subsequent attachment of various functional groups. Common synthetic routes for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as suprofen and articaine, which also exhibit significant biological activities . The unique structure of this compound, particularly the presence of the quinoline and benzyl groups, distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C32H28N2O3S

Molecular Weight

520.6 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C32H28N2O3S/c1-20(2)22-13-15-23(16-14-22)29-19-26(25-11-7-8-12-28(25)33-29)30(35)34-31-27(32(36)37-3)18-24(38-31)17-21-9-5-4-6-10-21/h4-16,18-20H,17H2,1-3H3,(H,34,35)

InChI Key

RXRVOKKEGZCYKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)CC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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